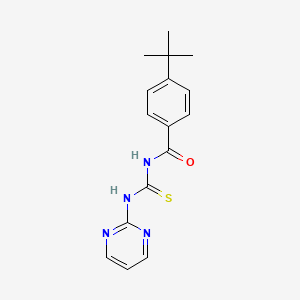
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide is a complex organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a formamide group through a thioxomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(tert-butyl)phenylamine. This intermediate is then reacted with pyrimidine-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thioxomethyl linkage. The final step involves the formylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The formamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mécanisme D'action
The mechanism of action of (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxomethyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with aromatic residues, stabilizing the compound within the binding site.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Tert-butyl)phenyl)-N-(thioxomethyl)formamide: Lacks the pyrimidine moiety, resulting in different binding properties and reactivity.
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)methyl)formamide: Contains a methylene group instead of a thioxomethyl group, affecting its chemical behavior and biological activity.
Uniqueness
The presence of both the tert-butyl group and the pyrimidine moiety in (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide imparts unique properties, such as enhanced steric hindrance and specific binding interactions. These features make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-tert-butyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-16(2,3)12-7-5-11(6-8-12)13(21)19-15(22)20-14-17-9-4-10-18-14/h4-10H,1-3H3,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHASHDKBUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
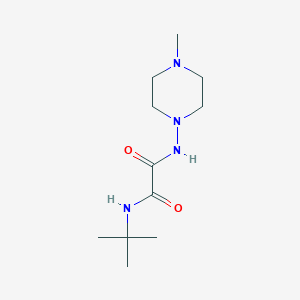
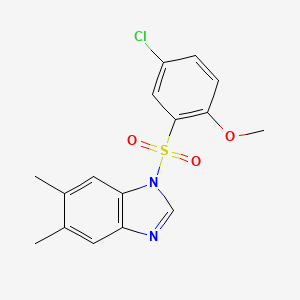

![7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
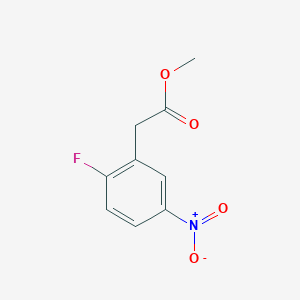

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)
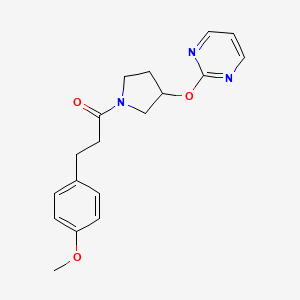
![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide](/img/structure/B2532954.png)

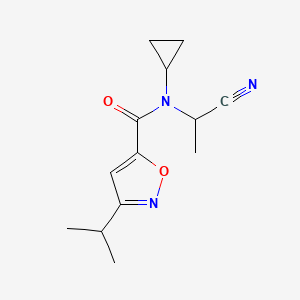
![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)
